molecular formula C21H17N B14242528 Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- CAS No. 457914-36-2

Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-

Cat. No.: B14242528
CAS No.: 457914-36-2
M. Wt: 283.4 g/mol
InChI Key: GSYAUIGCFQOHTB-UHFFFAOYSA-N
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Description

Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- is a chemical compound with the molecular formula C21H15N. This compound is part of the benzonitrile family, which is characterized by the presence of a nitrile group attached to a benzene ring. Benzonitrile derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- typically involves the following steps:

    Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.

    Nitrile Formation: The nitrile group can be introduced through various methods, including the dehydration of amides or the substitution of halides with cyanide ions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: This compound can be used in the development of new drugs and therapeutic agents.

    Materials Science: It is used in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. The pathways involved may include enzyme inhibition or activation, receptor binding, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound with a simpler structure.

    2-Ethynylbenzonitrile: A similar compound with an ethynyl group attached to the benzene ring.

    4-Ethynylbenzonitrile: Another derivative with the ethynyl group in a different position.

Uniqueness

Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]- is unique due to the presence of both the hexynyl and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

457914-36-2

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

2-[2-(2-hex-1-ynylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C21H17N/c1-2-3-4-5-10-18-11-6-7-12-19(18)15-16-20-13-8-9-14-21(20)17-22/h6-9,11-14H,2-4H2,1H3

InChI Key

GSYAUIGCFQOHTB-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=CC=C1C#CC2=CC=CC=C2C#N

Origin of Product

United States

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